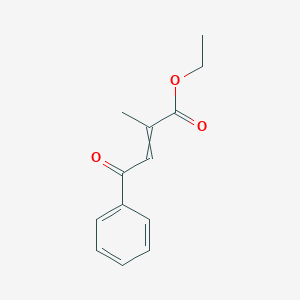![molecular formula C13H12N2O2 B14332669 (4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile is an organic compound with a complex structure that includes a phenyl group, a hydroxyl group, an imino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile typically involves the reaction of an aldehyde with hydroxylamine to form an oxime, followed by further reactions to introduce the nitrile and imino groups. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl compounds from oxidation, amines from reduction, and substituted phenyl derivatives from electrophilic aromatic substitution .
Scientific Research Applications
(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, the imino group may interact with enzymes or receptors, modulating their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oximes, nitriles, and imines, such as:
- (E)-4-(hydroxyphenylmethylidene)-3-imino-5-oxohexanenitrile
- (Z)-4-(hydroxyphenylmethylidene)-3-imino-5-oxohexanenitrile
- 4-(hydroxyphenylmethylidene)-3-imino-5-oxohexanenitrile
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile |
InChI |
InChI=1S/C13H12N2O2/c1-9(16)12(11(15)7-8-14)13(17)10-5-3-2-4-6-10/h2-6,15,17H,7H2,1H3/b13-12-,15-11? |
InChI Key |
ASTVLXDTYCDVME-CXOFSOFSSA-N |
Isomeric SMILES |
CC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=N)CC#N |
Canonical SMILES |
CC(=O)C(=C(C1=CC=CC=C1)O)C(=N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


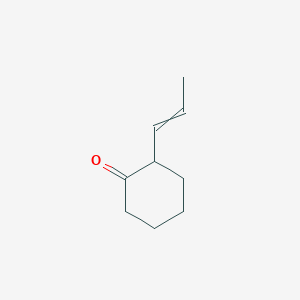
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
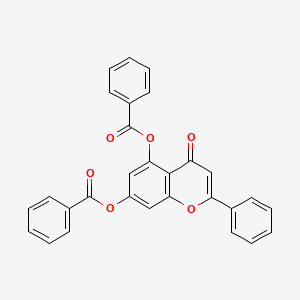
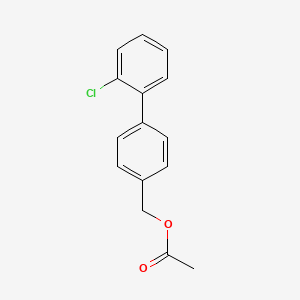
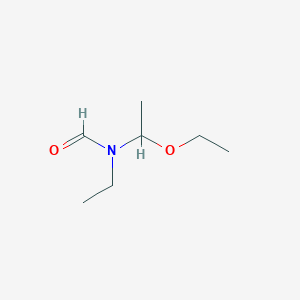
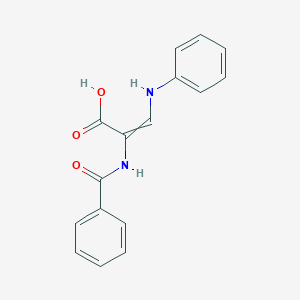
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
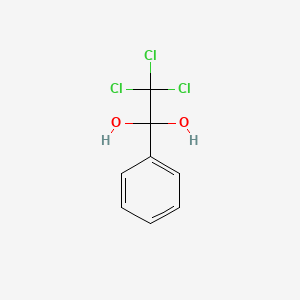
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)

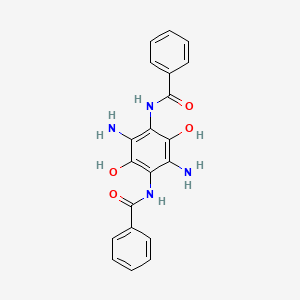
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
